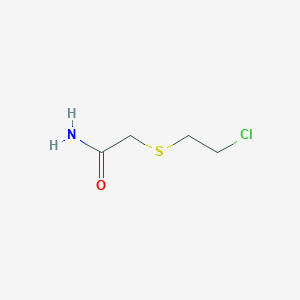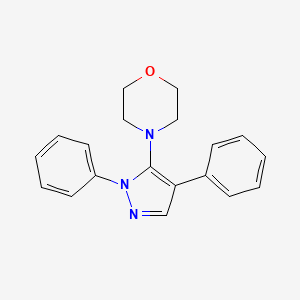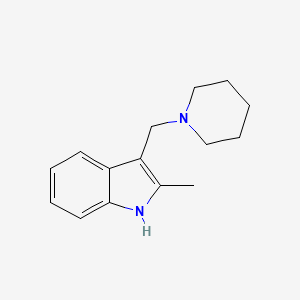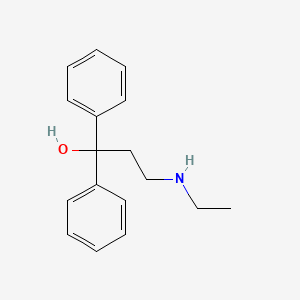![molecular formula C16H20N2O2 B14157321 N-[(2-oxo-1H-quinolin-4-yl)methyl]-N-propylpropanamide CAS No. 846029-05-8](/img/structure/B14157321.png)
N-[(2-oxo-1H-quinolin-4-yl)methyl]-N-propylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-oxo-1H-quinolin-4-yl)methyl]-N-propylpropanamide is a compound belonging to the quinoline family, known for its diverse biological and pharmacological activities The quinoline scaffold is a crucial structure in medicinal chemistry due to its presence in various therapeutic agents
Métodos De Preparación
The synthesis of N-[(2-oxo-1H-quinolin-4-yl)methyl]-N-propylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-oxo-1H-quinoline-4-carbaldehyde.
Condensation Reaction: The carbaldehyde undergoes a condensation reaction with N-propylpropanamide in the presence of a suitable catalyst.
Reaction Conditions: Commonly used solvents include dichloromethane or ethanol, and the reaction is often carried out under reflux conditions to ensure complete conversion.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing continuous flow reactors and automated systems for large-scale synthesis.
Análisis De Reacciones Químicas
N-[(2-oxo-1H-quinolin-4-yl)methyl]-N-propylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Major Products: These reactions yield products such as hydroxylated derivatives, N-oxides, and substituted quinolines, which can have varied biological activities.
Aplicaciones Científicas De Investigación
N-[(2-oxo-1H-quinolin-4-yl)methyl]-N-propylpropanamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents for treating infections and cancer.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[(2-oxo-1H-quinolin-4-yl)methyl]-N-propylpropanamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, it can bind to bacterial enzymes, disrupting their function and leading to antimicrobial effects. The exact pathways and targets are still under investigation, but these interactions highlight its potential as a therapeutic agent.
Comparación Con Compuestos Similares
N-[(2-oxo-1H-quinolin-4-yl)methyl]-N-propylpropanamide can be compared with other quinoline derivatives such as:
Ciprofloxacin: A well-known antibiotic with a similar quinoline structure but different substituents.
Nalidixic Acid: Another quinoline-based antibiotic with distinct pharmacological properties.
Quinine: A natural product with antimalarial activity, also containing a quinoline scaffold.
Propiedades
Número CAS |
846029-05-8 |
|---|---|
Fórmula molecular |
C16H20N2O2 |
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
N-[(2-oxo-1H-quinolin-4-yl)methyl]-N-propylpropanamide |
InChI |
InChI=1S/C16H20N2O2/c1-3-9-18(16(20)4-2)11-12-10-15(19)17-14-8-6-5-7-13(12)14/h5-8,10H,3-4,9,11H2,1-2H3,(H,17,19) |
Clave InChI |
XVWRHFNHWFUXCP-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CC1=CC(=O)NC2=CC=CC=C21)C(=O)CC |
Solubilidad |
38.5 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B14157244.png)


![(5-chloro-1H-indol-2-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14157255.png)
![N-(4-methylphenyl)-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxamide](/img/structure/B14157259.png)
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B14157261.png)
![2-Chloro-9-[3,5-o-(1-methylethylidene)pentofuranosyl]-9h-purin-6-amine](/img/structure/B14157266.png)

![2,4-dichloro-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B14157270.png)





